molecular formula C9H18ClN B2563651 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride CAS No. 2416236-84-3

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride

Cat. No.: B2563651
CAS No.: 2416236-84-3
M. Wt: 175.7
InChI Key: GHUHWTSTIMJIID-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a cyclobutylmethyl substituent at the 2-position of the pyrrolidine ring, with a hydrochloride counterion. Pyrrolidine derivatives are widely studied for their applications in organic synthesis, catalysis, and pharmacology due to their structural versatility. The cyclobutyl group introduces steric bulk and unique electronic properties, which may influence reactivity and biological activity .

Properties

IUPAC Name

2-(cyclobutylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUDMZDVCJODBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclobutylmethylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Synthesis Applications

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Synthetic Routes

  • Preparation : The compound is typically synthesized by reacting cyclobutylmethylamine with pyrrolidine in the presence of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is conducted at temperatures ranging from 80-100°C for several hours to ensure complete conversion, followed by purification through recrystallization or chromatography.

Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution : Participates in substitution reactions where functional groups can be replaced by others.

Biological Research Applications

The biological activities of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride have been explored in various studies, indicating its potential therapeutic effects.

Enzyme Inhibition and Receptor Binding

Research has shown that derivatives of pyrrolidine can exhibit enzyme inhibition properties, which are crucial for drug development. For instance, compounds derived from pyrrolidine scaffolds have been linked to anti-inflammatory activities through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: Anti-Diabetic Activity

A study highlighted the synthesis of pyrrolidine derivatives that act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are essential in regulating glucose metabolism. These compounds demonstrated significant efficacy in lowering fasting glucose levels in diabetic models .

Medicinal Chemistry Applications

The compound has been investigated for its potential use in drug development due to its favorable pharmacological properties.

Therapeutic Potential

  • Anticancer Agents : The pyrrolidine scaffold has been utilized in synthesizing compounds with anticancer properties. For example, spiro[pyrrolidine-3,3′-oxindoles] were developed as potential anti-breast cancer agents targeting histone deacetylase enzymes .
  • Anticonvulsant Activity : Certain derivatives have shown promise in preventing seizures, indicating their potential use in treating epilepsy .

Summary of Findings

Application AreaKey Findings
Chemical SynthesisVersatile building block; undergoes oxidation, reduction, and substitution reactions.
Biological ResearchExhibits enzyme inhibition; potential anti-inflammatory and anti-diabetic effects .
Medicinal ChemistryInvestigated for anticancer and anticonvulsant properties; promising results in preclinical studies .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Steric Effects

Key Compounds :

  • 2-Methylpyrrolidine Hydrochloride (C₅H₁₂ClN): Substituent: Methyl group at the 2-position. Molecular Weight: 121.61 g/mol. Role: Used as a catalyst in Diels-Alder reactions. The methyl group mimics steric effects of larger substituents but lacks a Bronsted base, reducing side reactions .
  • 3-(Cyclobutylmethyl)pyrrolidine Hydrochloride (C₉H₁₈ClN): Substituent: Cyclobutylmethyl at the 3-position. Molecular Weight: 187.70 g/mol. Role: Not explicitly stated, but positional isomerism may alter binding affinity in biological targets or catalytic activity .

Pharmacologically Active Analogs

Key Compounds :

  • Prolintane Hydrochloride (1-(α-Propylphenethyl)pyrrolidine HCl) :
    • Substituent: Aromatic phenethyl group at the 1-position.
    • Molecular Weight: 237.77 g/mol.
    • Role: Mild CNS stimulant with structural similarity to dexamfetamine. The 1-position substitution contrasts with 2-substituted analogs, highlighting the importance of nitrogen proximity for CNS activity .
  • SB-269970 Hydrochloride :
    • Substituent: Complex substituent at the 2-position, including a piperidinyl group.
    • Molecular Formula: C₁₈H₂₆ClN₃O₃S.
    • Molecular Weight: 408.93 g/mol.
    • Role: Selective 5-HT7 receptor antagonist. The extended substituent enhances receptor specificity compared to simpler alkyl groups .

Key Compounds :

  • 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl: Substituent: Aromatic ester at the 2-position. Synthesis: Requires amino group protection (e.g., benzyl chlorocarbonate) to prevent side reactions during O-acylation. Structural isomer separation via hydrochloride precipitation is critical . Comparison: The cyclobutylmethyl group in 2-(cyclobutylmethyl)pyrrolidine HCl may simplify synthesis by avoiding ester hydrolysis steps.
  • Pyrrolidine in Nitrone Formation :
    • Role: Pyrrolidine acts as a base and catalyst via iminium ion activation. Substituents like cyclobutylmethyl could modify basicity or steric effects in similar reactions .

Data Table: Structural and Functional Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Reference
2-(Cyclobutylmethyl)pyrrolidine HCl 2 C₉H₁₈ClN 187.70 Potential catalytic/pharmacological agent
2-Methylpyrrolidine HCl 2 C₅H₁₂ClN 121.61 Catalyst in Diels-Alder reactions
Prolintane HCl 1 C₁₄H₂₀ClN 237.77 CNS stimulant
SB-269970 HCl 2 C₁₈H₂₆ClN₃O₃S 408.93 5-HT7 receptor antagonist
3-(Cyclobutylmethyl)pyrrolidine HCl 3 C₉H₁₈ClN 187.70 Structural isomer; unknown activity

Research Findings and Implications

  • Catalysis : 2-substituted pyrrolidines with bulky groups (e.g., cyclobutylmethyl) may enhance stereoselectivity in reactions like Diels-Alder by controlling transition-state geometry .
  • Pharmacology : Substituent position and size critically influence target specificity. For example, 1-substituted Prolintane acts on CNS receptors, whereas 2-substituted SB-269970 targets serotonin receptors .
  • Synthesis : Protecting-group strategies (e.g., benzyl chlorocarbonate) are essential for functionalizing pyrrolidine derivatives without side reactions .

Biological Activity

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a compound with potential applications in various biological and medicinal fields. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the context of neurological and psychiatric disorders.

Chemical Structure and Properties

The compound is classified under pyrrolidine derivatives, characterized by a cyclobutylmethyl group attached to the nitrogen atom of the pyrrolidine ring. This structural feature may influence its interaction with biological targets.

Target Receptors

Research indicates that 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride primarily interacts with alpha1-adrenergic receptors (α1-AR) . These receptors are G-protein-coupled receptors involved in various physiological responses, including vasoconstriction and smooth muscle contraction.

Mode of Action

The binding of this compound to α1-AR leads to modulation of receptor activity, affecting downstream signaling pathways associated with smooth muscle contraction and neurotransmitter release. This action suggests potential implications in conditions such as hypertension and anxiety disorders.

Biochemical Pathways

The interaction with α1-AR influences several biochemical pathways, notably those related to oxidative stress and cellular metabolism. The compound's ability to modulate these pathways may contribute to its therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for determining its bioavailability and therapeutic efficacy. Preliminary studies suggest that it has favorable gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications .

Antineoplastic Activity

Preliminary investigations have shown that derivatives similar to 2-(Cyclobutylmethyl)pyrrolidine exhibit antineoplastic properties by disrupting microtubule assembly through interactions with tubulin proteins. This mechanism is critical for cancer treatment as it may lead to the malsegregation of chromosomes during cell division.

Neuropharmacological Effects

Studies have indicated that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation. Its structural similarity to known psychoactive substances suggests a potential role in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms:

  • Antidepressant-like Effects : A study demonstrated that pyrrolidine derivatives could enhance synaptic plasticity and promote neurogenesis in animal models, suggesting potential antidepressant effects .
  • Anxiolytic Properties : Another investigation found that compounds interacting with α1-AR could reduce anxiety-like behaviors in rodent models, supporting the hypothesis that 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride may have similar effects .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntineoplasticDisruption of microtubule assembly
AntidepressantEnhancement of synaptic plasticity
AnxiolyticModulation of α1-adrenergic receptors
CytotoxicitySelective toxicity against cancer cells

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